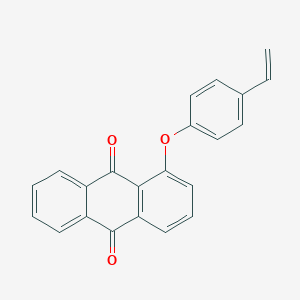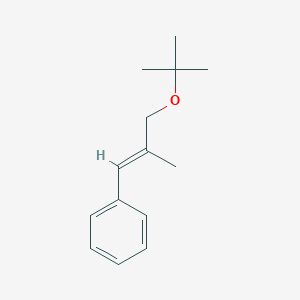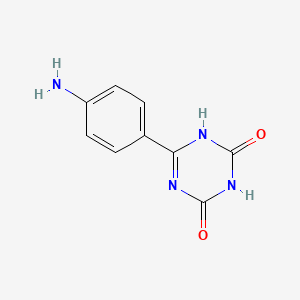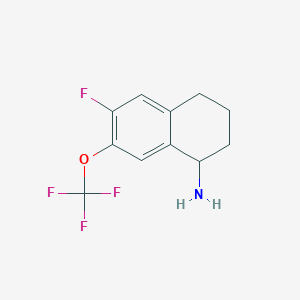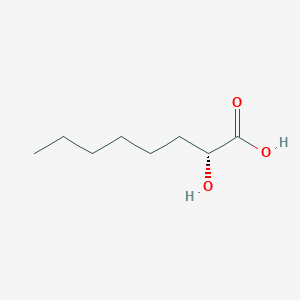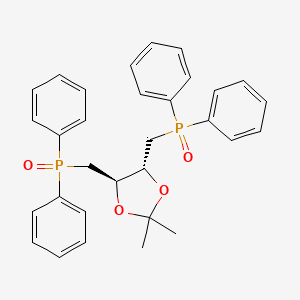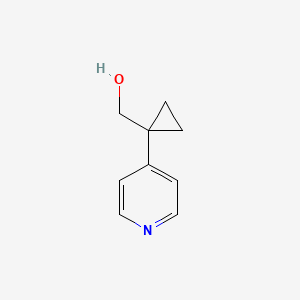
(1-(Pyridin-4-yl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(Pyridin-4-yl)cyclopropyl)methanol” is a chemical compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 149.19 g/mol
CAS Number: 858035-96-8
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of pyridine-4-carbaldehyde with cyclopropylmethyl Grignard reagent. The reaction proceeds through nucleophilic addition of the Grignard reagent to the aldehyde, followed by acidic workup to yield the desired product.
Reaction Conditions::- Reactants: Pyridine-4-carbaldehyde, cyclopropylmethyl Grignard reagent
- Solvent: Ether or THF (tetrahydrofuran)
- Temperature: Room temperature
- Workup: Acidification with aqueous acid (e.g., HCl)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen or the cyclopropyl carbon.
Other Reactions: Depending on the reaction conditions, other transformations may occur.
Oxidation: Oxidizing agents like chromic acid (CrO) or PCC (pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: The corresponding alcohol.
- Substitution: Various substituted derivatives.
Scientific Research Applications
“(1-(Pyridin-4-yl)cyclopropyl)methanol” finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating biological processes or as a probe in drug discovery.
Medicine: Potential therapeutic applications.
Industry: Fine chemicals and pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related compounds such as cyclopropylmethanol or pyridine derivatives. Its unique combination of a cyclopropyl group and a pyridine moiety sets it apart.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1-pyridin-4-ylcyclopropyl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-6,11H,3-4,7H2 |
InChI Key |
ORCDZAYBUQHQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
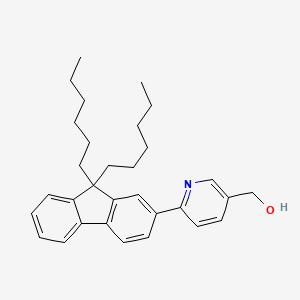
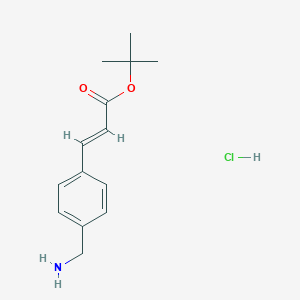
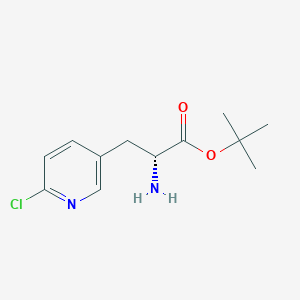
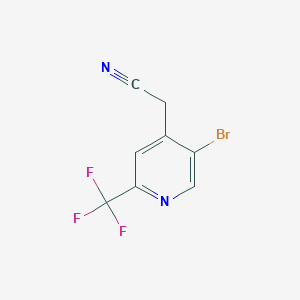
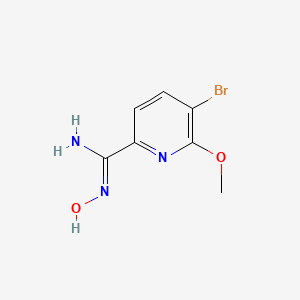
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
